5-Nonanone: A Comprehensive Technical Guide
5-Nonanone: A Comprehensive Technical Guide
CAS Number: 502-56-7
This technical guide provides an in-depth overview of 5-nonanone, also known as dibutyl ketone. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectral data, safety and handling, and experimental protocols for its synthesis and purification.
Core Properties and Data
5-Nonanone is a colorless to light yellow liquid with a sweet, oakmoss-like odor.[1][2] It is a symmetrical ketone, formally known as nonan-5-one.[3]
Physical and Chemical Properties
The key physical and chemical properties of 5-nonanone are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 502-56-7 | [3][4] |
| Molecular Formula | C₉H₁₈O | [3][4] |
| Molecular Weight | 142.24 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Density | 0.826 g/mL at 25 °C | [1][6] |
| Melting Point | -50 °C to -4 °C | [3][6] |
| Boiling Point | 186-187 °C | [1][6] |
| Flash Point | 61 °C (141.8 °F) - closed cup | [7] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils.[1][8] | [1][8] |
| Refractive Index (n20/D) | 1.419 | [1][6] |
| Vapor Pressure | 0.073 kPa (at 25.0 °C) | [3] |
Spectral Data
Key spectral data for the identification and characterization of 5-nonanone are presented below.
| Spectral Data Type | Key Features and Observations | Reference(s) |
| ¹H NMR | Spectra available for reference. | [9] |
| ¹³C NMR | Data available for structural confirmation. | [10] |
| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequency for a ketone. Gas-phase spectrum available. | [10][11] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum available for molecular weight and fragmentation pattern analysis. | [10][12] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of 5-nonanone are provided below. These protocols are based on established chemical principles and data from the scientific literature.
Synthesis of 5-Nonanone via Ketonization of Valeric Acid
A primary route for the synthesis of 5-nonanone is the ketonic decarboxylation of valeric acid (pentanoic acid).[3] This reaction is typically carried out at high temperatures over a metal oxide catalyst. Zirconium dioxide (ZrO₂) has been identified as an effective catalyst for this transformation.
Reaction: 2 CH₃(CH₂)₃COOH → CH₃(CH₂)₃CO(CH₂)₃CH₃ + CO₂ + H₂O
Materials:
-
Valeric acid (pentanoic acid)
-
Zirconium dioxide (ZrO₂) catalyst, calcined at 400 °C
-
High-temperature tube furnace
-
Quartz reactor tube
-
Inert gas (e.g., Nitrogen)
-
Condenser
-
Collection flask
Procedure:
-
Pack a quartz reactor tube with a bed of zirconium dioxide catalyst.
-
Place the reactor tube in a horizontal tube furnace and connect it to a nitrogen gas flow.
-
Heat the furnace to the reaction temperature (e.g., 350-450 °C) under a steady flow of nitrogen.
-
Introduce valeric acid into the reactor via a syringe pump, allowing it to vaporize and pass over the heated catalyst bed.
-
The product stream, containing 5-nonanone, water, carbon dioxide, and any unreacted starting material, is passed through a condenser.
-
Collect the liquid condensate, which will consist of an organic layer (primarily 5-nonanone) and an aqueous layer.
-
Separate the organic layer from the aqueous layer using a separatory funnel.
-
The crude 5-nonanone can then be purified by distillation.
Purification of 5-Nonanone
Purification of the crude 5-nonanone obtained from the synthesis is typically achieved by fractional distillation.
Materials:
-
Crude 5-nonanone
-
Distillation apparatus (round-bottom flask, distillation column, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Vacuum source (optional, for reduced pressure distillation)
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Place the crude 5-nonanone and a few boiling chips into the round-bottom flask.
-
Heat the flask gently using a heating mantle.
-
The mixture will begin to boil, and the vapor will rise through the distillation column.
-
Monitor the temperature at the head of the distillation column. Collect the fraction that distills at the boiling point of 5-nonanone (186-187 °C at atmospheric pressure).
-
For higher purity, a fractional distillation column should be used to effectively separate 5-nonanone from any impurities with different boiling points.
-
If the crude product contains high-boiling impurities, distillation under reduced pressure can be employed to lower the boiling point and prevent decomposition.
Visualizations
Logical Relationship of 5-Nonanone Synthesis from Biomass
Caption: Synthesis pathway of 5-Nonanone from biomass.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for 5-Nonanone synthesis and purification.
Safety and Handling
5-Nonanone is a flammable liquid and vapor.[13] It may cause irritation upon contact with the skin, eyes, and respiratory tract.[2] Chronic exposure has been shown to induce clinical neuropathy in animal studies.[3]
GHS Hazard Information:
-
Pictograms: Flame
-
Signal Word: Warning
-
Hazard Statements: H226 (Flammable liquid and vapor)
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground and bond container and receiving equipment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
P501: Dispose of contents/container to an approved waste disposal plant.[13][14]
-
It is crucial to handle 5-nonanone in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Applications
5-Nonanone has applications as a solvent and as an intermediate in organic synthesis.[12] It is used in the preparation of 6-(1,2,4-oxadiazol-5-yl)chroman-4-one derivatives, which act as S1P1 receptor modulators.[2] Additionally, due to its properties, it is being investigated as a potential component of diesel fuel.[3]
Reactivity Profile
Ketones, such as 5-nonanone, are reactive with many acids and bases, which can liberate heat and flammable gases. They can react with reducing agents like hydrides and alkali metals to produce flammable hydrogen gas and heat. 5-Nonanone is incompatible with isocyanates, aldehydes, cyanides, peroxides, and anhydrides and may react violently with strong oxidizing acids.[1][2] It may also attack some forms of plastics.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. thesis.dial.uclouvain.be [thesis.dial.uclouvain.be]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. longdom.org [longdom.org]
- 8. datapdf.com [datapdf.com]
- 9. EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic upgrading of levulinic acid to 5-nonanone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
